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Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: Properties, Synthesis, and
Applications

For the attention of researchers, scientists, and professionals in drug development, this
document provides a comprehensive technical overview of 4'-Hydroxybutyrophenone. As a
key chemical intermediate, a thorough understanding of its properties is crucial for its effective
application in pharmaceutical synthesis and other industrial uses. This guide moves beyond a
simple data sheet to offer insights into the causality behind its chemical behavior and analytical
methodologies.

Core Molecular and Physical Characteristics

4'-Hydroxybutyrophenone (CAS No: 1009-11-6) is an aromatic organic compound that
belongs to the class of phenolic ketones.[1] Its structure consists of a butyrophenone core
substituted with a hydroxyl group at the para-position (position 4) of the phenyl ring.[2] This
structure imparts a combination of hydrophobic (aromatic ring, alkyl chain) and hydrophilic
(hydroxyl group) characteristics, which dictates its physical and chemical properties.[1]

At ambient temperature, it presents as a white to off-white crystalline solid with a faint,
characteristic odor.[1] The presence of the hydroxyl group and the ketone's carbonyl group
allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Physicochemical and Identification Properties of 4'-Hydroxybutyrophenone
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Property Value Reference(s)
1-(4-hydroxyphenyl)butan-1-

IUPAC Name (-hydroxypheny) [2]
one
p-Hydroxybutyrophenone, 4-

Synonyms Butyrylphenol, 4- [1][2]
Hydroxyphenyl propyl ketone

CAS Number 1009-11-6 [2]

Molecular Formula C10H1202 [2]

Molecular Weight 164.20 g/mol [2]
White to off-white crystalline

Appearance , [1]
solid

Melting Point 91-93 °C [3]

Boiling Point 174 °C at 40 mmHg [3]

Density 1.077 g/cm3 [3]

pKa ~8.05 (Predicted) [2]
Limited solubility in water;

- soluble in organic solvents like

Solubility [1]
ethanol, methanol, and
acetone.
InChl=1S/C10H1202/c1-2-3-

InChl 10(12)8-4-6-9(11)7-5-8/h4- [2]
7,11H,2-3H2,1H3

SMILES CCCC(=0)C1=CC=C(C=C1)0 [2]

Chemical Synthesis and Reactivity
Primary Synthesis Route: Friedel-Crafts Acylation

The industrial synthesis of 4'-Hydroxybutyrophenone is predominantly achieved through the

Friedel-Crafts acylation of phenol.[1] This electrophilic aromatic substitution reaction involves
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the acylation of the electron-rich phenol ring with an acylating agent, typically butyryl chloride or
butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AICI3).[1][4]

The causality of this reaction pathway is rooted in the activation of the acylating agent by the
Lewis acid, forming a highly electrophilic acylium ion. The phenol, being an activated aromatic
system, then acts as a nucleophile. However, the phenolic hydroxyl group can also react with
the Lewis acid, which can complicate the reaction.[5] Phenols are bidentate nucleophiles,
meaning reaction can occur at the aromatic ring (C-acylation) to form the desired
hydroxyarylketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.

Under thermodynamic control, typically with an excess of the AICIs catalyst, the more stable C-
acylated product, 4'-Hydroxybutyrophenone, is favored. The initially formed O-acylated ester
can rearrange to the C-acylated product via the Fries rearrangement under these conditions.[5]
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Diagram 1: General workflow for the synthesis of 4'-Hydroxybutyrophenone.

Representative Synthesis Protocol
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The following protocol is an illustrative example based on the principles of Friedel-Crafts
acylation for producing hydroxyarylketones.[6] Note: This procedure should be performed by
qualified personnel with appropriate safety measures in a fume hood.

o Reactor Setup: Equip a dry, four-neck round-bottom flask with a mechanical stirrer, a reflux
condenser with a gas outlet (connected to a scrubber), a dropping funnel, and a
thermometer.

o Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the flask with phenol
(1.0 eq) and a suitable solvent (e.g., toluene or a non-polar chlorinated solvent).

o Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum
chloride (AICl3, ~1.5 eq) portion-wise, keeping the temperature below 10 °C.

o Acylating Agent Addition: Slowly add butyryl chloride (1.2 eq) dropwise from the dropping
funnel, maintaining the low temperature.

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench
by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

o Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic
solvent (e.g., ethyl acetate). Combine the organic layers.

 Purification: Wash the combined organic phase sequentially with water and saturated sodium
bicarbonate solution.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.

o Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield pure 4'-Hydroxybutyrophenone.[7][8]

Chemical Reactivity

The reactivity of 4'-Hydroxybutyrophenone is dominated by its two functional groups:
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» Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It
can undergo O-alkylation or O-acylation (esterification) reactions.[2] This reactivity is key to
its use as an intermediate, for instance, in the synthesis of beta-blockers where an ether
linkage is formed at this position.[9]

o Carbonyl (Ketone) Group: The ketone can be reduced to a secondary alcohol using reducing
agents like sodium borohydride. It can also undergo reactions typical of ketones, such as
condensation reactions at the alpha-carbon.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of 4'-
Hydroxybutyrophenone. A combination of chromatographic and spectroscopic techniques is
typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable
method for assessing the purity of 4'-Hydroxybutyrophenone and monitoring reaction
progress.

e lllustrative HPLC Protocol:
o Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 um).[10]

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small
amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10] A typical
starting point could be a 55:45 (v/v) mixture of acetonitrile and water with 0.1% formic
acid.

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength where the aromatic system absorbs strongly,
likely around 278 nm.[11]

o Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a
compatible solvent like methanol.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and
to detect volatile impurities. Due to the hydroxyl group, derivatization (e.qg., silylation) might be
necessary to improve peak shape and volatility.[12]

Spectroscopic Methods

Diagram 2: Expected spectroscopic data for 4'-Hydroxybutyrophenone.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons (typically two doublets in the 6.9-7.9 ppm region,
exhibiting a characteristic para-substitution pattern), the aliphatic protons of the butyryl chain
(a triplet for the terminal methyl group, and two multiplets for the methylene groups), and a
broad singlet for the phenolic hydroxyl proton which may be exchangeable with D20.

e 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 10 unique
carbon environments. Key signals include the carbonyl carbon (typically downfield, >190
ppm), four signals for the aromatic carbons, and signals for the three aliphatic carbons.

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key
expected absorptions include a broad peak for the O-H stretch of the phenol (~3300 cm™1), a
strong, sharp peak for the C=0 stretch of the conjugated ketone (~1670 cm~1), and several
peaks in the 1600-1450 cm~1 region corresponding to aromatic C=C stretching.[13]

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the
molecular ion peak (M*) at m/z = 164. Key fragmentation patterns would likely involve the
loss of the propyl group to form a prominent acylium ion at m/z = 121.[14]

Applications in Drug Development and Other
Industries
Pharmaceutical Intermediate

The primary application of 4'-Hydroxybutyrophenone in the pharmaceutical industry is as a
versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It
is notably used in the manufacture of certain beta-blockers (3-blockers), a class of drugs used
to manage cardiovascular diseases like hypertension and angina.[1][9]
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The synthesis of many beta-blockers involves the reaction of a substituted phenol with
epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.[15] 4'-
Hydroxybutyrophenone serves as the phenolic starting material, with subsequent
modification of the ketone group as required by the target molecule's structure.

Other Applications

Due to its pleasant, slightly sweet or fruity odor, 4'-Hydroxybutyrophenone is also employed
in the fragrance and flavor industry.[1] Its mechanism of action in this context involves
interaction with olfactory and taste receptors.[1]

Safety, Handling, and Storage

Hazard Identification: 4'-Hydroxybutyrophenone is classified as harmful if swallowed (Acute
toxicity - Oral, Category 4).[16] It may cause skin, eye, and respiratory tract irritation upon
prolonged or repeated exposure.[1]

Handling:
e Handle in a well-ventilated area.[16]

o Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a
lab coat.

e Avoid breathing dust and wash hands thoroughly after handling.[16]

Storage:

» Store in a cool, dry, and well-ventilated place.[1]

o Keep the container tightly sealed.

» Store away from strong oxidizing agents, excessive heat, and direct sunlight.[1]

Conclusion

4'-Hydroxybutyrophenone is a valuable chemical building block with well-defined physical
and chemical properties. Its synthesis via Friedel-Crafts acylation is a classic example of
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electrophilic aromatic substitution, though it requires careful control to favor the desired C-
acylation product. Its bifunctional nature—possessing both a reactive phenolic hydroxyl and a
ketone group—makes it a strategic intermediate for the synthesis of more complex molecules,
particularly in the pharmaceutical industry. The analytical methods outlined provide a robust
framework for quality control and characterization, ensuring its suitability for high-stakes
applications like drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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